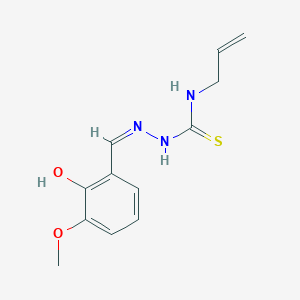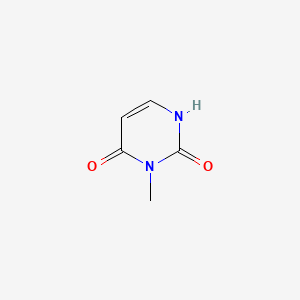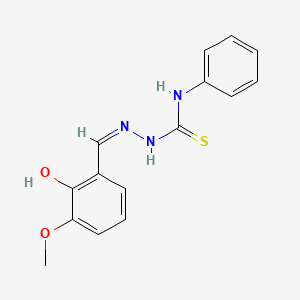![molecular formula C14H12BrN3S B7734961 1-[(Z)-(2-bromophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734961.png)
1-[(Z)-(2-bromophenyl)methylideneamino]-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-(2-bromophenyl)methylideneamino]-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a bromophenyl group, a phenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(2-bromophenyl)methylideneamino]-3-phenylthiourea typically involves the reaction of 2-bromobenzaldehyde with phenylthiourea. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(2-bromophenyl)methylideneamino]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Z)-(2-bromophenyl)methylideneamino]-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(Z)-(2-bromophenyl)methylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea
- 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-phenylthiourea
- 1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea
Uniqueness
1-[(Z)-(2-bromophenyl)methylideneamino]-3-phenylthiourea is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
1-[(Z)-(2-bromophenyl)methylideneamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S/c15-13-9-5-4-6-11(13)10-16-18-14(19)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,19)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKIYDAUXKPCPR-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734888.png)
![N-(9,9-DIMETHYL-7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE](/img/structure/B7734902.png)

![3-(3-Oxobutan-2-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7734921.png)
![1-phenyl-3-[(Z)-(4-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7734926.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734932.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylthiourea](/img/structure/B7734935.png)
![1-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734947.png)
![1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734969.png)
![4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B7734977.png)
![2-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B7734986.png)

![1-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7734994.png)
